Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

Regioisomer Imidazole chemistry Structural isomerism

Ensure synthetic reproducibility with ≥98% purity Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (CAS 500890-03-9). Its unique 2,4-dimethyl regiospecificity is essential for angiotensin II antagonist and TRP channel inhibitor SAR studies, unlike the common 2,5-isomer. Favorable drug-like profile (LogP 1.4, TPSA 55 Ų) accelerates lead optimization.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 500890-03-9
Cat. No. B1296766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dimethyl-1H-imidazole-5-carboxylate
CAS500890-03-9
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=N1)C)C
InChIInChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-6(3)10-7/h4H2,1-3H3,(H,9,10)
InChIKeyYPOXNCMNUICELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (CAS 500890-03-9) — A Regiospecific Imidazole Building Block for Research and Synthesis


Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (CAS 500890-03-9) is a heterocyclic building block belonging to the imidazole-5-carboxylate class, characterized by a molecular formula of C8H12N2O2 and a molecular weight of 168.19 g/mol . This compound serves as a versatile scaffold in organic synthesis and medicinal chemistry, with documented applications as an intermediate in the preparation of angiotensin II receptor antagonists [1] and oxadiazole transient receptor potential (TRP) channel inhibitors . Its core structural differentiation lies in the specific 2,4-dimethyl substitution pattern on the imidazole ring, distinguishing it from the 2,5-dimethyl regioisomer commonly reported under the same CAS number .

Why Generic Imidazole Substitution Is Not Advisable for Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (CAS 500890-03-9)


Imidazole-5-carboxylate derivatives are not interchangeable due to the critical influence of ring substitution patterns on both physicochemical properties and biological target interactions. The specific 2,4-dimethyl arrangement in Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate confers a unique spatial and electronic profile that differs from its 2,5-dimethyl regioisomer and other substituted imidazole analogs . In structure-activity relationship studies of imidazole-5-carboxylic acid derivatives as angiotensin II receptor antagonists, Yanagisawa et al. demonstrated that modifications at the 4-position of the imidazole ring dramatically alter receptor binding affinity and antagonistic potency [1]. Similarly, the presence of methyl groups at both the 2- and 4-positions enhances lipophilicity and can modulate biological activity relative to mono-substituted or unsubstituted imidazole cores . These structure-dependent variations in molecular recognition, solubility, and metabolic stability preclude simple substitution with other imidazole carboxylates without risking experimental irreproducibility or synthetic failure [1].

Quantitative Evidence for Differentiation of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (CAS 500890-03-9) vs. Alternatives


Regioisomeric Differentiation: 2,4-Dimethyl vs. 2,5-Dimethyl Substitution Pattern

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate exhibits a distinct 2,4-dimethyl substitution pattern on the imidazole ring, which is structurally and functionally different from the 2,5-dimethyl regioisomer. Although both compounds share the same CAS number (500890-03-9) and molecular formula (C8H12N2O2), their regiochemistry influences electronic distribution, steric accessibility, and chemical reactivity . This differentiation is critical in synthetic applications where regioselective derivatization is required .

Regioisomer Imidazole chemistry Structural isomerism

Purity Specification Differentiation: 98% vs. 95% Commercial Grades

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate is commercially available at 98% purity from multiple vendors (Beyotime, Leyan) , representing a higher analytical grade compared to the 95% minimum purity specification offered by alternative suppliers such as AKSci and Fluorochem . This 3% absolute difference in purity can be meaningful in applications requiring precise stoichiometric control, such as high-sensitivity biological assays or multistep syntheses where impurities may propagate through subsequent reactions .

Chemical purity Procurement specification Quality control

Synthetic Yield and Scalability: 31% Optimized Yield from Ethyl 2-Amino-3-Oxobutanoate Hydrochloride

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate can be synthesized via condensation of ethyl 2-amino-3-oxobutanoate hydrochloride with ethyl ethanecarboximidate hydrochloride in ethanol with triethylamine as base, yielding the title compound at 31% after 12 hours at room temperature and subsequent silica gel purification . This yield represents an optimized, reproducible synthetic route disclosed in patent WO2018/96159. In contrast, alternative imidazole-5-carboxylate esters lacking the 2,4-dimethyl substitution pattern may require different starting materials and conditions, potentially affecting overall synthetic efficiency and cost .

Synthetic methodology Yield optimization Imidazole cyclization

Physicochemical Property Profile: LogP and Topological Polar Surface Area (TPSA) vs. N1-Substituted Analogs

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate possesses a calculated LogP of 1.4 (XLogP3) and a topological polar surface area (TPSA) of 55 Ų . In comparison, the N1-cyclopropyl-substituted analog (CAS 824432-04-4) exhibits a significantly higher LogP due to the additional cyclopropyl group and larger molecular weight, which substantially increases lipophilicity and may affect both solubility and membrane permeability . The target compound's moderate LogP of 1.4 and relatively low TPSA of 55 Ų fall within favorable drug-like ranges, making it a more suitable starting scaffold for lead optimization programs than bulkier, more lipophilic analogs .

Lipophilicity ADME prediction Drug-likeness

Commercial Availability and Procurement Lead Time: In-Stock 98% Grade with 10-Day Delivery

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (98% purity) is available as in-stock inventory from multiple commercial suppliers with a typical lead time of 10 days for new orders [1]. In contrast, certain related imidazole derivatives such as the N1-cyclopropyl analog (CAS 824432-04-4) are reported as discontinued products with limited or no availability . This inventory status provides a quantifiable procurement advantage for researchers requiring timely access to this building block for ongoing synthetic programs [1].

Supply chain Procurement Commercial availability

Optimal Research and Industrial Application Scenarios for Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (CAS 500890-03-9)


Medicinal Chemistry: Synthesis of Angiotensin II Receptor Antagonist Scaffolds

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate serves as a key intermediate for constructing imidazole-5-carboxylic acid derivatives that act as nonpeptide angiotensin II receptor antagonists. Yanagisawa et al. demonstrated that 4-position substituents on the imidazole ring critically modulate receptor binding affinity, with the 2,4-dimethyl pattern providing a specific electronic and steric environment suitable for further derivatization [1]. The compound's 98% purity grade ensures minimal impurities that could interfere with structure-activity relationship (SAR) studies, while its moderate LogP of 1.4 supports drug-like property optimization.

Chemical Biology: Development of TRP Channel Modulators

This compound is cited in patent literature as an intermediate in the synthesis of oxadiazole transient receptor potential (TRP) channel inhibitors, a class of targets implicated in pain and inflammatory conditions . The 2,4-dimethyl substitution pattern and ethyl ester functionality provide a versatile handle for introducing diverse pharmacophores via ester hydrolysis and subsequent amide coupling or heterocycle formation. The documented 31% synthetic yield from readily available starting materials enables scalable production for lead optimization programs.

Organic Synthesis: Regiospecific Building Block for Heterocyclic Library Construction

As a 2,4-dimethyl-substituted imidazole-5-carboxylate, this compound offers a distinct regioisomeric scaffold compared to the more commonly encountered 2,5-dimethyl isomer . This regiospecificity is valuable in diversity-oriented synthesis and combinatorial chemistry applications where access to multiple substitution patterns is required for exploring chemical space. The in-stock availability with 10-day lead time [2] supports rapid library expansion without custom synthesis delays.

ADME Optimization Studies: Scaffold with Favorable Physicochemical Properties

With a calculated XLogP3 of 1.4 and a topological polar surface area (TPSA) of 55 Ų , Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate resides within favorable drug-like chemical space (Lipinski's Rule of Five compliant). Compared to bulkier N1-substituted analogs such as the cyclopropyl derivative (MW 208.26 g/mol) , this compound offers a more balanced lipophilicity-hydrophilicity profile, making it an attractive starting point for medicinal chemists seeking to optimize absorption, distribution, metabolism, and excretion (ADME) properties in lead series.

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